molecular formula C16H14N2O3S2 B2600498 Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 477567-79-6

Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2600498
CAS No.: 477567-79-6
M. Wt: 346.42
InChI Key: IWXADDOVHIXMRH-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzo[d]thiazole and thiophene rings in its structure suggests it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate to form the benzo[d]thiazole ring. This intermediate is then coupled with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to streamline the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl benzothiazole-2-carboxylate
  • 3-Methylthiophene-2-carboxylic acid
  • 2-Aminothiophenol

Comparison: Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of benzo[d]thiazole and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties compared to compounds with only one of these rings. For instance, Ethyl benzothiazole-2-carboxylate lacks the thiophene ring, which may reduce its biological activity spectrum .

Properties

IUPAC Name

ethyl 5-(1,3-benzothiazole-2-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-9(2)8-12(23-13)18-14(19)15-17-10-6-4-5-7-11(10)22-15/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXADDOVHIXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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